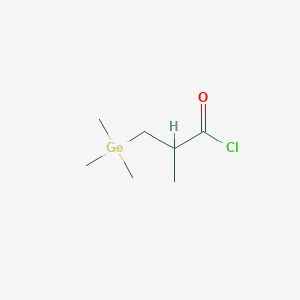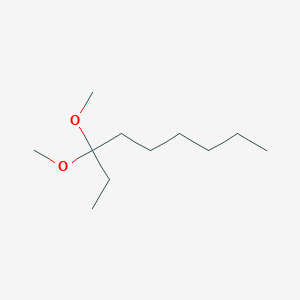
3,3-Dimethoxynonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxynonane is an organic compound belonging to the class of alkanes. It is characterized by the presence of two methoxy groups attached to the third carbon of a nonane chain. This compound is a colorless liquid with a gasoline-like odor and is primarily used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxynonane can be achieved through several methods. One common approach involves the alkylation of nonane with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the nonane and methanol are heated together with the acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethoxynonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted nonanes
Wissenschaftliche Forschungsanwendungen
3,3-Dimethoxynonane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used as a solvent and in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 3,3-Dimethoxynonane exerts its effects depends on the specific reaction or application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane: A linear alkane with the chemical formula C₉H₂₀.
3,3-Dimethylheptane: An isomer of nonane with two methyl groups attached to the third carbon.
3,3-Diethylnonane: Another isomer of nonane with two ethyl groups attached to the third carbon.
Uniqueness
3,3-Dimethoxynonane is unique due to the presence of methoxy groups, which impart distinct chemical properties compared to other nonane isomers. These methoxy groups enhance its reactivity and make it suitable for specific synthetic applications that other nonane isomers may not be able to achieve.
Eigenschaften
CAS-Nummer |
116549-31-6 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
3,3-dimethoxynonane |
InChI |
InChI=1S/C11H24O2/c1-5-7-8-9-10-11(6-2,12-3)13-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
ZCZQJWFFQYHXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


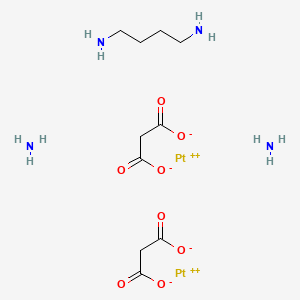
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
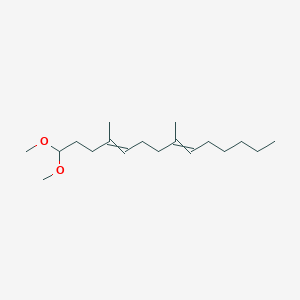
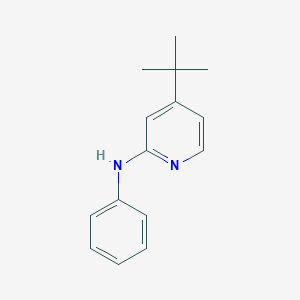
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)


